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Compound of Interest

Compound Name: (Rac)-AZD8186

Cat. No.: B12828937 Get Quote

This guide provides a detailed overview of AZD8186, a potent and selective inhibitor of the

phosphoinositide 3-kinase (PI3K) pathway, with a focus on its isoform selectivity. It is intended

for researchers, scientists, and drug development professionals.

Core Mechanism of Action and Selectivity Profile
AZD8186 is a small-molecule, ATP-competitive inhibitor that potently and selectively targets the

p110β and p110δ isoforms of the Class I PI3K family.[1][2] The PI3K signaling pathway is a

critical regulator of numerous cellular processes, including cell growth, proliferation, survival,

and metabolism.[3] Dysregulation of this pathway, often through mutations in PIK3CA

(encoding p110α) or inactivation of the tumor suppressor PTEN, is a common feature in many

cancers.[4][5]

Loss of PTEN function leads to an increased dependence on PI3Kβ signaling for tumor

progression, making inhibitors of this isoform a promising therapeutic strategy for PTEN-

deficient tumors.[3][6][7] AZD8186 was developed to be particularly effective in this context.

While it potently inhibits PI3Kβ, it also demonstrates significant activity against PI3Kδ, an

isoform primarily involved in immune cell signaling.[1][6][8] Its selectivity over the ubiquitously

expressed PI3Kα and the PI3Kγ isoform is a key characteristic, potentially leading to a more

favorable toxicity profile compared to pan-PI3K inhibitors.[2][9] In broader kinase screening,

AZD8186 shows high selectivity for PI3Kβ and PI3Kδ, with over 100-fold selectivity against a

large panel of other protein and lipid kinases.[9]
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Quantitative Data on Isoform Selectivity
The inhibitory activity of AZD8186 against the Class I PI3K isoforms has been quantified

through various biochemical and cellular assays. The following tables summarize the key IC50

(half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values

reported in preclinical studies.

Table 1: Biochemical Inhibitory Activity of AZD8186 Against PI3K Isoforms

PI3K Isoform IC50 (nmol/L) Source(s)

PI3Kβ (p110β) 4 [1][3][6][9]

PI3Kδ (p110δ) 12 [1][6][9]

PI3Kα (p110α) 35 [1][6][9]

PI3Kγ (p110γ) 675 [1][6][9]

Note: It has been noted that the tight-binding kinetics of AZD8186 may lead to an

underestimation of its absolute selectivity in biochemical assays.[6][9]

Table 2: Cellular Activity of AZD8186 in Selected Cancer Cell Lines
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Cell Line
Cancer
Type

Key
Genetic
Feature

Assay Endpoint
Value
(nmol/L)

Source(s)

MDA-MB-

468

Triple-

Negative

Breast

PTEN-null

p-AKT

(S473)

Inhibition

IC50 3 [9]

MDA-MB-

468

Triple-

Negative

Breast

PTEN-null
Proliferatio

n
GI50 65 [6][9]

JEKO
Mantle Cell

Lymphoma
-

p-AKT

(S473)

Inhibition

(IgM-

stimulated)

IC50 17 [9]

JEKO
Mantle Cell

Lymphoma
-

Proliferatio

n (IgM-

stimulated)

IC50 228 [6][9]

BT474
Breast

Cancer

PIK3CA

mutant

p-AKT

(S473)

Inhibition

IC50 752 [9]

BT474
Breast

Cancer

PIK3CA

mutant

Proliferatio

n
IC50 1981 [6][9]

LNCaP
Prostate

Cancer
PTEN-null

p-

AKT/mTO

R signaling

-
Inhibition at

250 nM
[1]

PC3
Prostate

Cancer
PTEN-null

p-

AKT/mTO

R signaling

-

Inhibition at

<10-300

nM

[6]

HCC70

Triple-

Negative

Breast

PTEN-null

p-

AKT/mTO

R signaling

-

Inhibition at

<10-300

nM

[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.medchemexpress.com/AZD8186.html
https://aacrjournals.org/mct/article/14/1/48/130917/Inhibition-of-PI3K-Signaling-with-AZD8186-Inhibits
https://www.medchemexpress.com/AZD8186.html
https://www.medchemexpress.com/AZD8186.html
https://aacrjournals.org/mct/article/14/1/48/130917/Inhibition-of-PI3K-Signaling-with-AZD8186-Inhibits
https://www.medchemexpress.com/AZD8186.html
https://www.medchemexpress.com/AZD8186.html
https://aacrjournals.org/mct/article/14/1/48/130917/Inhibition-of-PI3K-Signaling-with-AZD8186-Inhibits
https://www.medchemexpress.com/AZD8186.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4293347/
https://aacrjournals.org/mct/article/14/1/48/130917/Inhibition-of-PI3K-Signaling-with-AZD8186-Inhibits
https://aacrjournals.org/mct/article/14/1/48/130917/Inhibition-of-PI3K-Signaling-with-AZD8186-Inhibits
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12828937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PI3K Signaling Pathway and AZD8186 Inhibition
The diagram below illustrates the canonical PI3K signaling pathway, highlighting the points of

inhibition by AZD8186. In PTEN-deficient tumors, the pathway is constitutively active due to the

inability to convert PIP3 back to PIP2, leading to a strong reliance on PI3Kβ.
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Caption: PI3K signaling pathway with AZD8186 inhibition points.
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Experimental Protocols
The characterization of AZD8186's selectivity and efficacy involves a series of standardized in

vitro and in vivo assays.

A. Biochemical Kinase Assays

Objective: To determine the direct inhibitory effect of AZD8186 on the enzymatic activity of

purified PI3K isoforms.

Methodology: Fluorescence-based or luminescence-based assays are commonly employed.

[10][11]

Reaction Setup: Recombinant human PI3K isoforms (p110α, p110β, p110δ, p110γ) are

incubated in a reaction buffer containing the lipid substrate phosphatidylinositol 4,5-

bisphosphate (PIP2) and ATP.[11][12]

Inhibitor Addition: A range of concentrations of AZD8186, typically in a serial dilution, is

added to the reaction wells.

Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at room

temperature. The kinase phosphorylates PIP2 to generate phosphatidylinositol 3,4,5-

trisphosphate (PIP3).

Detection: The amount of product (PIP3) or the depletion of ATP is measured.

Adapta™ TR-FRET Assay: Detects the formation of ADP (a byproduct of the kinase

reaction) using a time-resolved fluorescence resonance energy transfer (TR-FRET)

system.[10]

Kinase-Glo® Luminescence Assay: Measures the amount of ATP remaining in the well

after the reaction. A decrease in luminescence corresponds to higher kinase activity.[11]

Data Analysis: The results are used to generate dose-response curves, from which IC50

values are calculated.[11]

B. Cellular Pathway Inhibition Assays (Western Blot)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://assets.fishersci.com/TFS-Assets/CMD/posters/0408-SBS-Biochem-Profiling-Across-PI3K-Family.pdf
https://www.selleckchem.com/products/azd8186.html
https://www.selleckchem.com/products/azd8186.html
https://pubmed.ncbi.nlm.nih.gov/25547459/
https://assets.fishersci.com/TFS-Assets/CMD/posters/0408-SBS-Biochem-Profiling-Across-PI3K-Family.pdf
https://www.selleckchem.com/products/azd8186.html
https://www.selleckchem.com/products/azd8186.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12828937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To confirm that AZD8186 inhibits the PI3K signaling cascade within intact cells,

leading to decreased phosphorylation of downstream targets.

Methodology:

Cell Culture and Treatment: Cancer cell lines with known PI3K pathway status (e.g.,

PTEN-null MDA-MB-468, PIK3CA-mutant BT474) are cultured.[6] The cells are treated

with various concentrations of AZD8186 for a specified duration (e.g., 2 hours).[13]

Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

Protein Quantification: The total protein concentration in each lysate is determined using a

method like the Bradford assay to ensure equal loading.[14]

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by

size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and

then transferred to a membrane (e.g., PVDF or nitrocellulose).

Immunoblotting: The membrane is incubated with primary antibodies specific for

phosphorylated proteins in the PI3K pathway (e.g., p-AKT Ser473, p-PRAS40, p-S6) and

their total protein counterparts.[4][6][13] A loading control like β-actin is also used.

Detection: The membrane is then incubated with a secondary antibody conjugated to an

enzyme (like HRP), and a chemiluminescent substrate is added to visualize the protein

bands.

Analysis: The intensity of the bands for phosphorylated proteins is quantified and

normalized to the total protein or loading control to assess the degree of pathway

inhibition.[13]

C. Cell Proliferation Assays

Objective: To measure the effect of AZD8186 on the growth and viability of cancer cell lines.

Methodology:
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Cell Seeding: Cells are seeded in 96-well plates at a density that allows for logarithmic

growth over the assay period (e.g., 72 hours).[6][11]

Compound Addition: The following day, cells are treated with a range of AZD8186

concentrations.

Incubation: Plates are incubated for a period of 3 to 5 days.

Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay,

such as the MTS assay or Sulforhodamine B (SRB) staining.[6][15] These reagents are

metabolized by or bind to viable cells, producing a measurable signal that is proportional

to the number of living cells.

Data Analysis: Dose-response curves are plotted to determine the GI50 value, the

concentration of the drug that causes 50% inhibition of cell growth.[6]

D. In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of AZD8186 in a living organism.

Methodology:

Tumor Implantation: Human tumor cells (e.g., PTEN-null HCC70 or PC3) are

subcutaneously injected into immunocompromised mice.[4][6]

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.

Treatment: Once tumors reach the target size, mice are randomized into groups and

treated with a vehicle control or AZD8186 at various doses and schedules (e.g., 25 or 50

mg/kg, twice daily via oral gavage).[6]

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

Pharmacodynamic Analysis: At the end of the study, tumors can be excised at specific

time points post-dosing to analyze the in vivo inhibition of PI3K pathway biomarkers (like

p-AKT) via Western blot or immunohistochemistry (IHC).[4][6]
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Efficacy Assessment: The primary endpoint is typically tumor growth inhibition (TGI),

calculated by comparing the change in tumor volume in the treated groups to the vehicle

control group.[8]

Generalized Experimental Workflow
The following diagram outlines a typical workflow for the preclinical characterization of a

selective PI3K inhibitor like AZD8186.
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Caption: Preclinical workflow for characterizing a selective PI3K inhibitor.
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Conclusion
AZD8186 is a selective inhibitor of PI3Kβ and PI3Kδ isoforms. Its efficacy is particularly

pronounced in preclinical models of PTEN-deficient cancers, which are highly dependent on

the PI3Kβ isoform for survival and proliferation.[6][7] The selectivity of AZD8186 over PI3Kα

and other kinases, as demonstrated through extensive biochemical and cellular profiling,

underscores its design as a targeted therapeutic agent. The experimental protocols outlined

provide a robust framework for evaluating its mechanism of action and anti-tumor potential,

paving the way for its investigation in clinical settings for patients with specific molecularly

defined tumors.[3][16]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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